(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Catalog No.
S544060
CAS No.
377090-84-1
M.F
C13H11N3O2
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-...

CAS Number

377090-84-1

Product Name

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

IUPAC Name

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4-

InChI Key

QNUKRWAIZMBVCU-WCIBSUBMSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Solubility

Soluble in DMSO

Synonyms

3-(1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene)-5-methoxy-1,3-dihydro-indol-2-one, SU 9516, SU9516

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3

Description

The exact mass of the compound SU9516 is 241.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cell Cycle Control and Cancer

SU9516 acts as a cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK2. CDKs are enzymes that play a crucial role in regulating the cell cycle, the process by which cells grow and divide. Inhibiting CDK2 can arrest the cell cycle, potentially leading to cell death in cancer cells. Research suggests that SU9516 may be effective in treating certain cancers, including colorectal cancer []. Studies have shown that SU9516 can upregulate (increase the activity of) proteins that suppress tumor growth [].

Enhancing Sensitivity to Existing Cancer Therapies

SU9516 has been investigated for its ability to enhance the effectiveness of existing cancer treatments. For instance, research indicates that SU9516 can increase the sensitivity of T-cell leukemia cells to methotrexate, a chemotherapy drug []. This suggests that combining SU9516 with established therapies could potentially improve treatment outcomes.

Other Areas of Research

While the primary focus has been on cancer research, SU9516 is also being explored in other areas. Studies have investigated its potential role in understanding viral infections [].

SU9516 is a small molecule inhibitor belonging to the class of 3-substituted indolinones. It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK1, and to a lesser extent CDK4 []. CDKs are a family of enzymes that play a crucial role in regulating the cell cycle. SU9516's ability to inhibit these enzymes makes it a valuable tool for studying cell cycle progression and for investigating its potential as a therapeutic agent in cancer treatment.


Molecular Structure Analysis

SU9516 possesses a unique molecular structure featuring a central indolinone core with a substituted group at the 3rd position. This core structure is believed to be responsible for its inhibitory activity towards CDKs. Studies have shown that SU9516 competitively binds to the ATP-binding pocket of CDK2 and CDK1, thereby preventing them from binding to ATP, a crucial step for their enzymatic activity.


Chemical Reactions Analysis

Information regarding the decomposition of SU9516 is limited. Due to the presence of the indolinone ring, it is likely to undergo hydrolysis (breakdown by water) under acidic or basic conditions [].


Physical And Chemical Properties Analysis

  • Melting Point: No data publicly available on the melting point of SU9516.
  • Boiling Point: No data publicly available on the boiling point of SU9516.
  • Solubility: Studies suggest moderate solubility in organic solvents like DMSO (dimethyl sulfoxide) []. Data on water solubility is limited.
  • Stability: Limited information available. However, the presence of the indolinone ring suggests moderate stability under physiological conditions (body temperature and pH) [].

SU9516 acts as a CDK inhibitor by competitively binding to the ATP-binding pocket of CDKs, particularly CDK2 and CDK1. This binding prevents CDKs from binding to ATP, a necessary step for their kinase activity. CDKs play a critical role in regulating the cell cycle by phosphorylating key proteins involved in cell division. By inhibiting CDKs, SU9516 disrupts the cell cycle progression, potentially leading to cell death (apoptosis) in cancer cells.

As with most research chemicals, information on the specific safety profile of SU9516 is limited. However, due to its function as a CDK inhibitor, it is likely to exhibit cytotoxicity (toxic to cells) []. Standard laboratory safety practices should be followed when handling SU9516, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

241.085126602 g/mol

Monoisotopic Mass

241.085126602 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FD2SWT2SDI

Wikipedia

3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Dates

Modify: 2023-08-15
1: Opyrchal M, Salisbury JL, Iankov I, Goetz MP, McCubrey J, Gambino MW, Malatino L, Puccia G, Ingle JN, Galanis E, D'Assoro AB. Inhibition of Cdk2 kinase activity selectively targets the CD44⁺/CD24⁻/Low stem-like subpopulation and restores chemosensitivity of SUM149PT triple-negative breast cancer cells. Int J Oncol. 2014 Sep;45(3):1193-9. doi: 10.3892/ijo.2014.2523. PubMed PMID: 24970653; PubMed Central PMCID: PMC4121417.
2: Betzi S, Alam R, Martin M, Lubbers DJ, Han H, Jakkaraj SR, Georg GI, Schönbrunn E. Discovery of a potential allosteric ligand binding site in CDK2. ACS Chem Biol. 2011 May 20;6(5):492-501. doi: 10.1021/cb100410m. PubMed PMID: 21291269; PubMed Central PMCID: PMC3098941.
3: Uchiyama H, Sowa Y, Wakada M, Yogosawa M, Nakanishi R, Horinaka M, Shimazaki C, Taniwaki M, Sakai T. Cyclin-dependent kinase inhibitor SU9516 enhances sensitivity to methotrexate in human T-cell leukemia Jurkat cells. Cancer Sci. 2010 Mar;101(3):728-34. doi: 10.1111/j.1349-7006.2009.01449.x. PubMed PMID: 20059476.
4: Xiong X, Zhang Y, Gao X, Dong Z, Li L, Ji C, Fu L, Luo X, Liu H, Mei C. B5, a novel pyrrole-substituted indolinone, exerts potent antitumor efficacy through G2/M cell cycle arrest. Invest New Drugs. 2010 Feb;28(1):26-34. doi: 10.1007/s10637-008-9211-7. PubMed PMID: 19139818.
5: Takagi K, Sowa Y, Cevik OM, Nakanishi R, Sakai T. CDK inhibitor enhances the sensitivity to 5-fluorouracil in colorectal cancer cells. Int J Oncol. 2008 May;32(5):1105-10. PubMed PMID: 18425338.
6: Heady L, Fernandez-Serra M, Mancera RL, Joyce S, Venkitaraman AR, Artacho E, Skylaris CK, Ciacchi LC, Payne MC. Novel structural features of CDK inhibition revealed by an ab initio computational method combined with dynamic simulations. J Med Chem. 2006 Aug 24;49(17):5141-53. PubMed PMID: 16913703.
7: Gao N, Kramer L, Rahmani M, Dent P, Grant S. The three-substituted indolinone cyclin-dependent kinase 2 inhibitor 3-[1-(3H-imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one (SU9516) kills human leukemia cells via down-regulation of Mcl-1 through a transcriptional mechanism. Mol Pharmacol. 2006 Aug;70(2):645-55. PubMed PMID: 16672643.
8: Collins I, Garrett MD. Targeting the cell division cycle in cancer: CDK and cell cycle checkpoint kinase inhibitors. Curr Opin Pharmacol. 2005 Aug;5(4):366-73. Review. PubMed PMID: 15964238.
9: Tsonis PA, Madhavan M, Call MK, Gainer S, Rice A, Del Rio-Tsonis K. Effects of a CDK inhibitor on lens regeneration. Wound Repair Regen. 2004 Jan-Feb;12(1):24-9. PubMed PMID: 14974961.
10: Moshinsky DJ, Bellamacina CR, Boisvert DC, Huang P, Hui T, Jancarik J, Kim SH, Rice AG. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2. Biochem Biophys Res Commun. 2003 Oct 24;310(3):1026-31. PubMed PMID: 14550307.
11: Yu B, Lane ME, Wadler S. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells. Biochem Pharmacol. 2002 Oct 1;64(7):1091-100. PubMed PMID: 12234612.
12: Lane ME, Yu B, Rice A, Lipson KE, Liang C, Sun L, Tang C, McMahon G, Pestell RG, Wadler S. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells. Cancer Res. 2001 Aug 15;61(16):6170-7. PubMed PMID: 11507069.

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